N-[(3-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine N-[(3-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17805356
InChI: InChI=1S/C11H11BrN2S/c1-8-2-3-9(6-13-8)14-7-11-10(12)4-5-15-11/h2-6,14H,7H2,1H3
SMILES:
Molecular Formula: C11H11BrN2S
Molecular Weight: 283.19 g/mol

N-[(3-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine

CAS No.:

Cat. No.: VC17805356

Molecular Formula: C11H11BrN2S

Molecular Weight: 283.19 g/mol

* For research use only. Not for human or veterinary use.

N-[(3-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine -

Specification

Molecular Formula C11H11BrN2S
Molecular Weight 283.19 g/mol
IUPAC Name N-[(3-bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine
Standard InChI InChI=1S/C11H11BrN2S/c1-8-2-3-9(6-13-8)14-7-11-10(12)4-5-15-11/h2-6,14H,7H2,1H3
Standard InChI Key KFLRPGKIQBGMTQ-UHFFFAOYSA-N
Canonical SMILES CC1=NC=C(C=C1)NCC2=C(C=CS2)Br

Introduction

N-[(3-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine is an organic compound characterized by a brominated thiophene ring linked to a pyridine moiety through a methyl group. Its molecular formula is C11H11BrN2S, and it has a molecular weight of approximately 283.19 g/mol . The presence of the bromine atom in the thiophene ring is significant for its reactivity and biological interactions, as bromine's larger size and polarizability enhance the compound's electronic properties.

Chemical Reactions Involving N-[(3-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine

Reaction TypeReagentConditions
OxidationHydrogen peroxideCatalyst required
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionSodium methoxideMethanol

Biological Activity and Potential Applications

Research indicates that N-[(3-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine may exhibit significant biological activity, particularly as a candidate for drug development. It has been investigated for potential antimicrobial and anticancer properties, suggesting that it may interact with specific biological targets, such as enzymes or receptors, modulating their activity.

Interaction Studies

Interaction studies are crucial for understanding the pharmacological potential of this compound. Techniques such as molecular docking simulations and surface plasmon resonance assays are commonly employed to evaluate binding affinities with various biological targets. Preliminary findings suggest that modifications to the structure can significantly influence interaction profiles, indicating its suitability for drug design.

Comparison with Similar Compounds

Several compounds share structural similarities with N-[(3-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
N-(4-Bromophenyl)-1-(3-bromothiophen-2-yl)methanimineC12H10Br2N2Different substitution pattern affecting reactivity
N-(5-Bromothiophen-2-yl)methylpyridin-4-methylamineC12H11BrN2SVariation in substitution influencing interactions
N-(4-Bromothiophen-2-yl)methylpyridin-3-aminesC11H10BrN2SDifferent bromination site affecting reactivity

N-[(3-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine stands out due to its specific combination of a brominated thiophene ring and a methyl-substituted pyridine, which may provide enhanced biological activity and unique electronic properties compared to other similar compounds.

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